molecular formula C12H8Cl2Se2 B1662439 Bis(p-chlorophenyl) diselenide CAS No. 20541-49-5

Bis(p-chlorophenyl) diselenide

Cat. No.: B1662439
CAS No.: 20541-49-5
M. Wt: 381 g/mol
InChI Key: DVGQWQMPCZYJLR-UHFFFAOYSA-N
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Description

Bis(p-chlorophenyl) diselenide is an organoselenium compound characterized by the presence of two selenium atoms bonded to two p-chlorophenyl groups

Scientific Research Applications

Bis(p-chlorophenyl) diselenide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(p-chlorophenyl) diselenide is not well defined. It is known to act in the central nervous system (CNS) rather than directly on skeletal muscle .

Safety and Hazards

Bis(p-chlorophenyl) diselenide is harmful if inhaled or swallowed. It may cause eye, skin, and respiratory tract irritation. It may also cause liver damage and central nervous system effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(p-chlorophenyl) diselenide can be synthesized through several methods. One common approach involves the reaction of p-chlorophenyl halides with elemental selenium in the presence of a reducing agent such as hydrazine hydrate. The reaction typically occurs under atmospheric pressure and in the presence of a base like sodium hydroxide . Another method involves the treatment of p-chlorophenyl selenocyanate with a base, leading to the formation of the diselenide through aerial oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Bis(p-chlorophenyl) diselenide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Comparison with Similar Compounds

    Diphenyl diselenide: Similar structure but without the chlorine substituents.

    Bis(2-naphthyl) diselenide: Contains naphthyl groups instead of p-chlorophenyl groups.

    Bis(4-methoxyphenyl) diselenide: Contains methoxy groups instead of chlorine.

Uniqueness: Bis(p-chlorophenyl) diselenide is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine substituents can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)diselanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGQWQMPCZYJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174542
Record name Bis(p-chlorophenyl) diselenide
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Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20541-49-5
Record name Bis(4-chlorophenyl) diselenide
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Record name Bis(p-chlorophenyl) diselenide
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Record name NSC379427
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Record name Bis(p-chlorophenyl) diselenide
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Record name Bis(p-chlorophenyl) diselenide
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Record name BIS(P-CHLOROPHENYL) DISELENIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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